rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid
Description
This compound features a bicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid at position 2. The stereochemistry (1R,2R,4S,5S) and substitution pattern confer unique conformational constraints and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring rigid, bicyclic frameworks .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-8(10(14)15)6-4-7(6)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
SDQMVRKENKZNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amino group during subsequent reactions.
Functionalization of the carboxylic acid group: This involves various organic reactions such as esterification or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Bicyclo[3.1.0]hexane Derivatives
rac-(1R,4S,5R)-4-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic Acid
- Key Differences : Carboxylic acid at position 1 instead of 2; stereochemistry (1R,4S,5R).
- Impact : Altered substitution may reduce affinity for targets requiring carboxylate interactions at position 2. Molecular weight (241.3 g/mol) and purity (≥95%) are comparable .
(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- Key Differences : Nitrogen at position 3 (azabicyclo) replaces a carbon.
LY354740.H2O [(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate]
Bicyclo[2.2.1]heptene and Norbornane Analogues
rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Key Differences : Bicyclo[2.2.1]heptene core with a double bond.
- Impact : Increased rigidity and larger ring size may hinder binding to compact active sites. The double bond introduces reactivity absent in the target compound .
2-Aminonorbornane-2-carboxylic Acid
- Key Differences: Norbornane (bicyclo[2.2.1]heptane) framework with a bridgehead angle ~109°.
- Impact: Larger bridgehead angle (vs. ~102° in bicyclo[3.1.0]hexane) reduces complementarity to enzyme surfaces requiring precise steric fit, as seen in S-adenosylmethionine synthetase inhibition studies .
Substituted Derivatives and Prodrugs
rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
- Key Differences : Methoxycarbonyl group at position 4.
- Impact : Increased molecular weight (285.30 g/mol) and lipophilicity (logP) may enhance blood-brain barrier penetration but reduce aqueous solubility .
(1R,2R,3S,4R,5S)-4-(2-Chloro-6-(pentan-3-ylamino)-9H-purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
Research Implications
- Medicinal Chemistry: The target compound’s Boc group balances stability and solubility, making it suitable for prodrug development. Its bicyclo[3.1.0]hexane core offers a compromise between rigidity (for target binding) and flexibility (for synthetic accessibility) compared to norbornane or azabicyclo derivatives .
Biological Activity
The compound rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid represents a unique structure within the bicyclo[3.1.0]hexane framework, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including receptor interactions, synthesis methodologies, and potential therapeutic applications.
- Molecular Formula : C11H15NO4
- Molecular Weight : 225.24 g/mol
- CAS Number : 2679823-66-4
1. Receptor Interactions
Research indicates that compounds based on the bicyclo[3.1.0]hexane scaffold can exhibit significant interactions with various receptors, particularly the adenosine A3 receptor (A3AR). The A3AR is implicated in inflammatory processes and cancer, making it a target for therapeutic intervention:
- Adenosine A3 Receptor Affinity : In studies involving bicyclo[3.1.0]hexane derivatives, modifications at specific positions have been shown to enhance A3AR affinity and selectivity compared to other subtypes . For instance, derivatives with specific substituents demonstrated a K_i value of 0.38 μM, indicating moderate affinity.
2. Therapeutic Potential
Given its receptor activity, this compound is being explored for its potential use in treating conditions related to inflammation and cancer:
- Anti-inflammatory Effects : The selectivity for A3AR suggests that this compound could be beneficial in reducing inflammation without significant off-target effects .
- Cancer Treatment : The ability to selectively target overexpressed receptors in cancer cells positions this compound as a promising candidate for further development in oncological therapeutics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that allow for the introduction of various functional groups that can modulate biological activity:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Amination | tert-butoxycarbonyl chloride | Formation of amine derivative |
| 2 | Cyclization | Bicyclic intermediates | Formation of bicyclo[3.1.0]hexane structure |
| 3 | Carboxylation | Carbon dioxide | Introduction of carboxylic acid functionality |
Case Studies
Recent studies have focused on the biological evaluation of various bicyclo[3.1.0]hexane derivatives:
- Study on A3AR Selectivity : A series of derivatives were synthesized and tested for their binding affinity to A3AR compared to other adenosine receptors (A1, A2A). Results showed that certain modifications significantly enhanced selectivity towards A3AR while minimizing binding to other receptors .
- Evaluation in In Vivo Models : Preliminary studies in animal models have indicated that these compounds exhibit anti-inflammatory properties consistent with their receptor activity, paving the way for future clinical trials .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid to improve yield and purity?
- Methodological Answer : Key parameters include solvent selection (e.g., dichloromethane or THF for Boc protection steps), temperature control (0–25°C for sensitive intermediates), and stoichiometric ratios of reagents. For example, tert-butoxycarbonyl (Boc) group introduction typically requires Boc anhydride in the presence of a base like DMAP. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization can enhance purity . Contradictions in yield reports (e.g., 50–75% in similar bicyclic systems) may arise from steric hindrance in the bicyclo[3.1.0]hexane core, necessitating iterative optimization .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s stereochemistry and functional groups?
- Methodological Answer :
- NMR : 1H/13C NMR with DEPT-135 can resolve stereochemistry at C1, C2, C4, and C4. Coupling constants (e.g., J1,2) confirm bicyclo[3.1.0] ring geometry .
- HPLC : Chiral stationary phases (e.g., amylose-based) separate enantiomers, critical for verifying the "rac" designation .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C12H19NO4: 253.13 g/mol) and detects impurities .
Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : The Boc group is acid-labile (removable with TFA or HCl/dioxane) but stable under mild basic conditions (pH < 10). Stability assays (e.g., TGA/DSC for thermal degradation) show decomposition >150°C. In aqueous solutions (pH 7.4, 37°C), Boc cleavage occurs over 48–72 hours, necessitating inert storage (dry, 2–8°C) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in catalytic asymmetric synthesis or enzyme inhibition studies?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks at the carboxylate or Boc-protected amine. For example, Gibbs free energy barriers (ΔG‡) can predict regioselectivity in ring-opening reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., proteases or kinases). The bicyclo[3.1.0] scaffold’s rigidity may favor binding to hydrophobic pockets, while the carboxylate group engages in hydrogen bonding .
Q. How can researchers resolve contradictions in reported biological activity data for similar bicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Discrepancies in IC50 values (e.g., μM vs. nM ranges) may arise from assay conditions (e.g., buffer pH, cell lines). Standardized protocols (e.g., ATP-based kinase assays) and orthogonal validation (e.g., SPR for binding affinity) are critical. For example, Boc-protected amines in bicyclic systems may exhibit false negatives in cell-based assays due to poor membrane permeability .
Q. What strategies enable enantioselective synthesis or chromatographic separation of the individual stereoisomers?
- Methodological Answer :
- Chiral Catalysis : Use of Evans’ oxazaborolidine catalysts for asymmetric induction during bicyclo[3.1.0] ring formation .
- SFC : Supercritical fluid chromatography with CO2/ethanol mobile phases and chiral columns (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers (α > 1.5) .
Q. How does the compound’s conformational rigidity impact its pharmacokinetic properties in preclinical studies?
- Methodological Answer : The bicyclo[3.1.0]hexane core reduces rotational freedom, enhancing metabolic stability (e.g., CYP450 resistance). In vivo studies in rodents show prolonged half-life (t1/2 = 6–8 hours) compared to flexible analogs. However, low aqueous solubility (<0.1 mg/mL) may limit bioavailability, requiring formulation with cyclodextrins or lipid nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
